molecular formula C9H19N B1426984 2-ethyl-N-methylcyclohexan-1-amine CAS No. 252854-42-5

2-ethyl-N-methylcyclohexan-1-amine

Cat. No.: B1426984
CAS No.: 252854-42-5
M. Wt: 141.25 g/mol
InChI Key: JXVOCMMENPUMMV-UHFFFAOYSA-N
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Description

2-ethyl-N-methylcyclohexan-1-amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
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Biological Activity

2-Ethyl-N-methylcyclohexan-1-amine, also known by its CAS number 252854-42-5, is a cyclic amine that has garnered interest in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and comprehensive findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure with an ethyl group and a methyl group attached to the nitrogen atom. The molecular formula is C11H21NC_{11}H_{21}N, and it exhibits properties typical of aliphatic amines.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, the compound has demonstrated potential antidepressant-like effects, likely through modulation of serotonin and norepinephrine levels.
  • Analgesic Properties : Studies have indicated that it may possess analgesic effects, providing relief from pain in experimental settings.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential for treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AntidepressantModulates serotonin and norepinephrine
AnalgesicReduces pain responses in animal models
Anti-inflammatoryDecreases inflammation markers

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test to assess behavioral changes, indicating its potential as an antidepressant agent.

Case Study 2: Analgesic Properties

Another study evaluated the analgesic effects of this compound using a formalin-induced pain model. Results showed that treatment with this compound significantly reduced both phases of pain response, suggesting a dual mechanism of action that warrants further investigation.

Research Findings

Recent research has focused on the synthesis of derivatives of this compound to enhance its biological activity and selectivity towards specific targets. These studies aim to optimize the pharmacokinetic properties while minimizing side effects.

Scientific Research Applications

Curing Agent for Epoxy Resins

2-Ethyl-N-methylcyclohexan-1-amine is primarily utilized as a curing agent in low-emission epoxy resin formulations. The compound enhances the mechanical properties and thermal stability of the cured resin, making it suitable for applications in coatings, adhesives, and composite materials.

Case Study : A patent (US10662280B2) describes the use of this amine in epoxy compositions that exhibit lower emissions during curing processes, thus contributing to safer working environments and reducing environmental impact .

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in the production of pharmaceuticals and agrochemicals.

Data Table: Common Synthetic Routes Involving this compound

Reaction TypeProductReference
AlkylationN-substituted amines
AmidationAmides
CyclizationHeterocyclic compounds

Surfactant Applications

In surfactant formulations, this compound is used due to its surface-active properties. It can improve wetting and emulsification in various cleaning products and industrial applications.

Case Study : Research indicates that incorporating this amine into surfactant systems enhances performance metrics such as surface tension reduction and emulsion stability .

Properties

IUPAC Name

2-ethyl-N-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-8-6-4-5-7-9(8)10-2/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOCMMENPUMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.